5-(sec-butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole
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Overview
Description
5-(sec-butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a sec-butoxymethyl group, a cyclopentyl group, and an iodine atom attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the sec-Butoxymethyl Group: The sec-butoxymethyl group can be introduced via an alkylation reaction using sec-butyl bromide or sec-butyl chloride in the presence of a base such as potassium carbonate.
Cyclopentyl Group Addition: The cyclopentyl group can be added through a nucleophilic substitution reaction using cyclopentyl halide.
Iodination: The final step involves the iodination of the pyrazole ring, which can be achieved using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-(sec-butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azide or other substituted derivatives.
Scientific Research Applications
5-(sec-butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(sec-butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the sec-butoxymethyl group can influence its binding affinity and specificity towards these targets. The compound may also participate in various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride
- 5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride
- 4-bromo-5-(sec-butoxymethyl)-1-methyl-1H-pyrazole
Uniqueness
5-(sec-butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which can significantly alter its reactivity and interaction with other molecules compared to its analogs. This uniqueness makes it a valuable compound for specific applications where iodine’s properties are advantageous.
Properties
IUPAC Name |
5-(butan-2-yloxymethyl)-1-cyclopentyl-4-iodopyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21IN2O/c1-3-10(2)17-9-13-12(14)8-15-16(13)11-6-4-5-7-11/h8,10-11H,3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYNFVFQRHWFGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=C(C=NN1C2CCCC2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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